N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide
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Overview
Description
CD08108 is a MC1R agonist.
Scientific Research Applications
Antioxidant and Anticancer Activity
N-[1-[3-(Cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide and its derivatives have shown significant antioxidant and anticancer activities. For instance, certain derivatives have demonstrated higher antioxidant activity compared to ascorbic acid. Moreover, their effectiveness against various cancer cell lines, such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, has been notable, indicating potential applications in cancer therapy (Tumosienė et al., 2020).
Antimicrobial and Antifungal Activities
This compound and related derivatives also exhibit promising antimicrobial and antifungal properties. Specific derivatives have been identified for their high antibacterial activity against various bacterial strains, as well as notable anticandidal effects. These findings suggest potential applications in the treatment of microbial infections (Dawbaa et al., 2021).
Applications in Drug Resistance Studies
Research has also explored the use of derivatives of this compound in understanding drug resistance mechanisms. For instance, their interaction with proteasome inhibitors and ATP-binding cassette transporters has been studied, providing insights into the development of resistance in various diseases, including rheumatoid arthritis (Verbrugge et al., 2012).
properties
CAS RN |
1417342-67-6 |
---|---|
Product Name |
N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide |
Molecular Formula |
C31H39ClN4O4 |
Molecular Weight |
567.13 |
IUPAC Name |
(R)-N-(1-(3-(Cyclopropylmethoxy)-3-(o-tolyl)azetidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)-3-(5-methyl-1H-imidazol-4-yl)propanamide Hydrochloride |
InChI |
InChI=1S/C31H38N4O4.ClH/c1-21-6-4-5-7-26(21)31(39-17-24-8-9-24)18-35(19-31)30(37)28(16-23-10-12-25(38-3)13-11-23)34-29(36)15-14-27-22(2)32-20-33-27;/h4-7,10-13,20,24,28H,8-9,14-19H2,1-3H3,(H,32,33)(H,34,36);1H/t28-;/m1./s1 |
InChI Key |
ITUUZKJHMFOABO-LNLSOMNWSA-N |
SMILES |
O=C(N[C@H](CC1=CC=C(OC)C=C1)C(N2CC(C3=CC=CC=C3C)(OCC4CC4)C2)=O)CCC5=C(C)NC=N5.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CD-08108; CD 08108; CD08108 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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